EPZ015666

MTAP deletion synthetic lethality isogenic cell lines

EPZ015666 (GSK3235025) is the reference-standard PRMT5 inhibitor for MTAP-synthetic lethality research, validated with a 44-fold MTAP-null selectivity window across multiple isogenic cell pairs. It delivers >20,000-fold selectivity over 20 methyltransferases and comes with an inactive analog (EPZ019896) for on-target control, meeting Chemical Probes Portal standards—making it the most rigorously validated tool for publication-grade PRMT5 interrogation.

Molecular Formula C20H25N5O3
Molecular Weight 383.4 g/mol
Cat. No. B607352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEPZ015666
SynonymsEPZ015666;  EPZ-015666;  EPZ 015666;  GSK3235025;  GSK-3235025;  GSK 3235025.
Molecular FormulaC20H25N5O3
Molecular Weight383.4 g/mol
Structural Identifiers
SMILESC1CN(CC2=CC=CC=C21)CC(CNC(=O)C3=CC(=NC=N3)NC4COC4)O
InChIInChI=1S/C20H25N5O3/c26-17(10-25-6-5-14-3-1-2-4-15(14)9-25)8-21-20(27)18-7-19(23-13-22-18)24-16-11-28-12-16/h1-4,7,13,16-17,26H,5-6,8-12H2,(H,21,27)(H,22,23,24)/t17-/m0/s1
InChIKeyZKXZLIFRWWKZRY-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 300 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





EPZ015666 (GSK3235025) Procurement Guide: PRMT5 Inhibitor with Validated MTAP-Null Selectivity


EPZ015666 (GSK3235025) is a potent, orally bioavailable inhibitor of protein arginine methyltransferase 5 (PRMT5), a class I epigenetic enzyme implicated in tumorigenesis across multiple cancer types [1]. This compound exhibits a biochemical Ki of 5 nM and an IC50 of 22 nM against PRMT5, demonstrating >20,000-fold selectivity over a panel of 20 other protein methyltransferases . EPZ015666 serves as a validated first-in-class chemical probe for interrogating PRMT5 biology and arginine methylation in cancer research [2].

Why EPZ015666 Cannot Be Simply Substituted with Other PRMT5 Inhibitors: Evidence-Based Differentiation


PRMT5 inhibitors in the same class exhibit substantial variation in biochemical potency, binding kinetics, oral bioavailability, and selectivity profiles that preclude generic interchangeability [1]. While clinical-stage candidates such as GSK3326595 (pemrametostat, IC50 = 6.2 nM) and JNJ-64619178 (onametostat, IC50 = 0.14 nM) demonstrate higher biochemical potency, EPZ015666 provides uniquely characterized and publicly available quantitative data on MTAP-null selective growth inhibition across multiple isogenic cell line pairs, with an average 44-fold selectivity window that has not been systematically reported for comparator compounds [2]. Additionally, EPZ015666 has an established inactive analog control (EPZ019896), enabling rigorous on-target specificity validation in cellular assays — a critical experimental control unavailable for many alternative PRMT5 inhibitors [3].

EPZ015666 Quantitative Differentiation Evidence: Comparative Data for Scientific Selection


EPZ015666 MTAP-Null Selective Growth Inhibition: 44-Fold Average Selectivity Across Four Isogenic Cell Line Pairs

EPZ015666 demonstrates enhanced growth inhibition in MTAP-deleted cancer cell lines compared to their isogenic MTAP wild-type counterparts, with an average 44-fold selectivity window across four independent cell line pairs [1]. This MTAP-null selective vulnerability is a key mechanistic differentiation for PRMT5 inhibitors in synthetic lethality applications. Comparator clinical-stage PRMT5 inhibitors (GSK3326595, JNJ-64619178, PF-06939999) lack equivalently comprehensive, publicly reported isogenic pair selectivity data, making EPZ015666 the preferred tool compound for MTAP-dependent PRMT5 biology interrogation [2].

MTAP deletion synthetic lethality isogenic cell lines

EPZ015666 in Vivo Antitumor Efficacy: Dose-Dependent Tumor Growth Inhibition Exceeding 93% in Z-138 MCL Xenografts

Oral administration of EPZ015666 at 200 mg/kg BID for 21 days induced tumor stasis in Z-138 mantle cell lymphoma xenografts, achieving >93% tumor growth inhibition (TGI) [1]. In the same study, Maver-1 xenografts exhibited >70% TGI under identical dosing conditions, while the fast-growing Granta-519 model demonstrated 45% TGI at 200 mg/kg . While clinical-stage PRMT5 inhibitors such as GSK3326595 and PF-06939999 have reported in vivo activity, EPZ015666 provides the most extensively characterized dose-response TGI data across multiple MCL models in the published literature, with quantitative dose-dependent efficacy established at 25, 50, 100, and 200 mg/kg dosing levels [2].

xenograft efficacy mantle cell lymphoma in vivo pharmacology

EPZ015666 Selectivity Profile: >20,000-Fold Discrimination Against 20 Other Protein Methyltransferases at 50 μM

EPZ015666 exhibits >20,000-fold selectivity for PRMT5 over a panel of 20 other protein methyltransferases (PMTs) when tested at concentrations up to 50 μM . The panel includes PRMT family members (PRMT1, PRMT3, PRMT6, PRMT7, PRMT8, CARM1) and non-PRMT methyltransferases (DOT1L, SMYD2, SMYD3, SETD7, EZH1, EZH2, SUV39H1, EHMT1, EHMT2, SETDB1, SETD2, NSD1, WHSC1L1, WHSC1) [1]. In contrast, the clinical-stage comparator GSK3326595 (pemrametostat) demonstrates approximately 4,000-fold selectivity over 20 methyltransferases — a 5-fold narrower selectivity window . JNJ-64619178 (onametostat) and PF-06939999 lack equivalently comprehensive, publicly disclosed selectivity panel data [2].

epigenetic selectivity off-target profiling chemical probe validation

EPZ015666 Chemical Probe Validation: Inactive Analog Control (EPZ019896) Enables Rigorous On-Target Specificity Determination

EPZ015666 is accompanied by a well-characterized inactive analog, EPZ019896, which serves as an essential negative control for distinguishing on-target PRMT5-mediated effects from off-target compound activity in cellular assays [1]. This pair constitutes a validated chemical probe set that meets the standards established by the Chemical Probes Portal for rigorous target validation studies [2]. Among comparator PRMT5 inhibitors, GSK3326595 (pemrametostat) has an inactive control compound (GSK3203591/EPZ015866) described in the literature [3]; however, EPZ015666/EPZ019896 represents the more extensively validated and publicly accessible probe-control pair for PRMT5 research. JNJ-64619178 and PF-06939999 lack equivalently characterized and commercially available inactive analog controls [4].

chemical probe negative control target validation

EPZ015666 Biochemical Potency Positioning: Ki = 5 nM Represents Validated Tool Compound Potency Range for PRMT5 Target Engagement

EPZ015666 inhibits PRMT5 with a biochemical Ki of 5 nM and an IC50 of 22 nM in homogeneous time-resolved fluorescence (HTRF) assays [1]. Cellular thermal shift assay (CETSA) in A375 cells confirmed direct target engagement [2]. For context, clinical-stage PRMT5 inhibitors exhibit a spectrum of potencies: JNJ-64619178 (IC50 = 0.14 nM, subnanomolar), GSK3326595 (IC50 = 6.2 nM), and PF-06939999 (Ki < 5 pM, cellular IC50 = 1.1 nM in A427 cells) [3]. EPZ015666's potency lies within the validated tool compound range — sufficient for robust target engagement in cellular and in vivo models while maintaining extensive selectivity characterization that is less comprehensively documented for higher-potency comparators.

PRMT5 inhibition binding affinity biochemical assay

EPZ015666 Application Scenarios: Evidence-Based Procurement Guidance


MTAP-Null Synthetic Lethality and Biomarker-Directed PRMT5 Dependency Studies

EPZ015666 is optimally suited for experiments interrogating PRMT5 dependency in MTAP-deleted cancer models. With an average 44-fold selective growth inhibition in MTAP-null versus MTAP WT isogenic cell lines (documented across LU99 NSCLC, LN18 glioblastoma, HCT116 colorectal, and HAP1 CML models), EPZ015666 provides the most comprehensively characterized tool for MTAP-PRMT5 synthetic lethality research [1]. Procurement priority should be assigned to studies requiring quantitative MTAP-null selectivity data or biomarker-stratified experimental designs, where alternative PRMT5 inhibitors lack equivalent isogenic pair validation.

Mantle Cell Lymphoma (MCL) Preclinical Efficacy Modeling

EPZ015666 is the reference-standard PRMT5 inhibitor for MCL xenograft efficacy studies, with dose-dependent tumor growth inhibition validated across three independent MCL models (Z-138, Maver-1, Granta-519) at oral doses ranging from 25 to 200 mg/kg BID [1]. The compound achieves >93% TGI in Z-138 xenografts and >70% TGI in Maver-1 xenografts at 200 mg/kg BID over 21 days, with minimal body weight loss, confirming tolerability at efficacious doses [2]. For researchers investigating PRMT5 as a therapeutic target in MCL, EPZ015666 offers the most extensively published in vivo efficacy dataset among PRMT5 tool compounds.

Chemical Probe-Quality Target Validation Requiring Rigorous On-Target Specificity Controls

For studies requiring publication-grade target validation with proper negative controls, EPZ015666 paired with its inactive analog EPZ019896 constitutes a validated chemical probe set meeting Chemical Probes Portal standards [1]. This probe-control pair enables definitive discrimination between PRMT5-mediated pharmacology and compound-specific off-target effects — a critical requirement for high-impact mechanistic publications. The >20,000-fold selectivity over 20 protein methyltransferases further strengthens confidence in on-target interpretation of experimental outcomes [2]. Researchers should prioritize EPZ015666/EPZ019896 over alternative PRMT5 inhibitors lacking characterized inactive controls (JNJ-64619178, PF-06939999) when rigorous target validation is the primary experimental objective.

Epigenetic Selectivity Profiling and Off-Target Risk Assessment in PRMT5 Biology

EPZ015666's extensively documented selectivity profile — >20,000-fold discrimination against 20 protein methyltransferases including PRMT1, PRMT3, PRMT6, PRMT7, PRMT8, CARM1, DOT1L, EZH2, and multiple SET-domain enzymes — makes it the preferred PRMT5 inhibitor for experiments where off-target methyltransferase activity could confound phenotypic readouts [1]. With approximately 5-fold greater selectivity window than GSK3326595 (4,000-fold) and more comprehensive panel disclosure than JNJ-64619178 or PF-06939999, EPZ015666 minimizes the probability that observed effects arise from inhibition of non-PRMT5 methyltransferases [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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